molecular formula C16H14ClN3Na2O5S B12674027 Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate CAS No. 83249-42-7

Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate

Cat. No.: B12674027
CAS No.: 83249-42-7
M. Wt: 441.8 g/mol
InChI Key: WSLPTDBZTQMMNL-FYEJHOEVSA-L
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Description

Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a synthetic organic compound characterized by a benzoate backbone substituted with a triazene group (N–N=N) at the 2-position and a sulphonate group at the 5-position. The triazene moiety is further functionalized with a 4-chloro-2-methylphenyl (4-chloro-o-tolyl) group and an ethyl chain.

Properties

CAS No.

83249-42-7

Molecular Formula

C16H14ClN3Na2O5S

Molecular Weight

441.8 g/mol

IUPAC Name

disodium;2-[(4-chloro-2-methylanilino)-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate

InChI

InChI=1S/C16H16ClN3O5S.2Na/c1-3-18-20(19-14-6-4-11(17)8-10(14)2)15-7-5-12(26(23,24)25)9-13(15)16(21)22;;/h3-9,19H,1-2H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b18-3-;;

InChI Key

WSLPTDBZTQMMNL-FYEJHOEVSA-L

Isomeric SMILES

C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=C(C=C2)Cl)C.[Na+].[Na+]

Canonical SMILES

CC=NN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=C(C=C2)Cl)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of compounds like disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate often begins with simpler aromatic precursors. The process includes:

  • Diazotization :

    • A primary aromatic amine (e.g., 4-chloro-2-toluidine) is treated with sodium nitrite in an acidic medium to form a diazonium salt.
    • Reaction conditions:
      • Temperature: 0–5°C (to stabilize the diazonium ion)
      • Acid: Typically hydrochloric or sulfuric acid
      • Stoichiometry: Sodium nitrite is used in equimolar amounts relative to the amine.
  • Coupling Reaction :

    • The diazonium salt reacts with an active aromatic compound, such as 5-sulfonatobenzoic acid, under alkaline or neutral conditions.
    • This step forms the triazenyl intermediate by coupling the diazonium ion with the activated aromatic system.
  • Introduction of Sulfonate and Disodium Groups :

    • The intermediate undergoes sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.
    • Neutralization with sodium hydroxide or sodium carbonate introduces the disodium salt functionality.

Detailed Reaction Scheme

Step Reagents/Conditions Outcome
Diazotization 4-Chloro-2-toluidine + NaNO₂ + HCl at 0–5°C Formation of diazonium salt
Coupling Diazonium salt + 5-Sulfonatobenzoic acid in alkaline medium Formation of triazenyl intermediate
Sulfonation Triazenyl intermediate + SO₃ or ClSO₃H Introduction of sulfonate group
Disodium Salt Formation Neutralization with NaOH or Na₂CO₃ Final product: this compound

Key Parameters and Optimization

To ensure high yields and purity, the following parameters are critical:

  • Temperature Control : Diazotization must be carried out at low temperatures (0–5°C) to prevent decomposition of the diazonium ion.
  • pH Regulation : Maintaining an appropriate pH during coupling ensures efficient reaction and prevents side product formation.
  • Reaction Time : Each step requires precise timing to maximize product yield while minimizing degradation.
  • Purification : Final purification steps may involve recrystallization from water or ethanol-water mixtures.

Challenges in Synthesis

The preparation process poses several challenges:

  • Stability of Intermediates :

    • Diazonium salts are unstable and require immediate use after preparation.
  • Side Reactions :

    • Competing reactions during coupling and sulfonation can reduce yields.
  • Product Isolation :

    • The final product, being a disodium salt, often requires careful crystallization to achieve high purity.

Chemical Reactions Analysis

Triazene Group Decomposition

The 1-ethyltriazen-2-yl group (-N=N-N(C2H5)-) is susceptible to acid-catalyzed decomposition. Under acidic conditions (e.g., HCl), this group cleaves to generate a diazonium intermediate and ethylamine:

R-N=N-N(C2H5HClR-N2++C2H5NH2\text{R-N=N-N(C}_2\text{H}_5\text{) } \xrightarrow{\text{HCl}} \text{R-N}_2^+ + \text{C}_2\text{H}_5\text{NH}_2

The diazonium intermediate can further react via:

  • Hydrolysis : Forms a phenolic group in aqueous media.

  • Coupling Reactions : Reacts with electron-rich aromatics (e.g., phenols, amines) to form azo derivatives .

Sulphonato Group Reactivity

The sodium sulphonate (-SO3Na) group exhibits:

  • Ion Exchange : Sodium ions can be replaced by other cations (e.g., Ca²⁺, Mg²⁺) in aqueous solutions.

  • Stability : Resists hydrolysis under mild acidic/alkaline conditions but may undergo desulfonation under extreme heat (>200°C) with concentrated H2SO4 .

Electrophilic Aromatic Substitution

The aromatic rings’ reactivity is modulated by substituents:

PositionSubstituentDirecting EffectReactivity
2 (benzene)Triazenyl groupMeta-directingDeactivates ring
5 (benzene)Sulphonato groupMeta-directingStrong deactivation
4 (tolyl)Chloro groupOrtho/paraDeactivation
2 (tolyl)Methyl groupOrtho/paraActivation

Reactions such as nitration or halogenation are hindered at the sulphonato-bearing benzene ring but may occur on the tolyl ring under controlled conditions .

Synthetic Pathway Insights

While direct data on this compound’s synthesis is limited, analogous processes suggest:

  • Triazene Formation : Likely synthesized via diazo coupling between a diazonium salt (from 4-chloro-2-methylaniline) and a sulphonated benzaldehyde derivative.

  • Sulphonato Introduction : Achieved through sulfonation of the benzoate precursor using SO3 or chlorosulfonic acid, followed by neutralization with NaOH .

Functional Stability

  • Thermal Stability : Decomposes above 250°C, releasing SO2 and nitrogen oxides.

  • Photoreactivity : The triazene group may degrade under UV light, forming radical intermediates .

Scientific Research Applications

Antitumor Activity

Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has shown significant efficacy against various cancer cell lines. Its triazenyl structure is associated with inducing apoptosis and inhibiting cell proliferation. Research indicates that this compound interacts with DNA, leading to modifications that trigger cellular responses such as apoptosis .

Case Study Example :
A study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. This suggests potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound may also exhibit antimicrobial properties, making it a candidate for therapeutic applications against bacterial infections. Its ability to release reactive nitrogen species under certain conditions can affect microbial cell signaling pathways, potentially enhancing its efficacy as an antimicrobial agent .

Interaction Studies with Biological Macromolecules

Research examining the interactions between this compound and biological macromolecules is crucial for understanding its mechanism of action. Studies have indicated that it may interact with proteins involved in cell cycle regulation and other cellular processes .

Mechanism of Action

The mechanism of action of Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, affecting their activity.

    Pathways: It influences various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares partial structural motifs with sulfonylurea herbicides, such as sulfonylurea bridges and aromatic sulfonate groups, but differs significantly in core functional groups. Below is a comparative analysis with three sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (2001) :

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Primary Use Solubility Profile
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate Benzoate-triazene Triazene, sulphonate, disodium salt Not specified High water solubility
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Benzoate-sulfonylurea-triazine Sulfonylurea, triazine, methyl ester Herbicide (ALS inhibitor) Low water solubility
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron methyl ester) Benzoate-sulfonylurea-triazine Sulfonylurea, triazine, methyl ester Herbicide (ALS inhibitor) Moderate lipid solubility
Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate (Triflusulfuron methyl ester) Benzoate-sulfonylurea-triazine Sulfonylurea, trifluoroethoxy, methyl ester Herbicide (ALS inhibitor) Low water solubility

Key Differences:

  • Core Functional Groups : The target compound features a triazene group , while sulfonylurea herbicides (e.g., metsulfuron) utilize a sulfonylurea bridge linked to a triazine ring . This structural divergence suggests differing modes of action; sulfonylureas inhibit acetolactate synthase (ALS), whereas triazene compounds may act via alternative mechanisms (e.g., DNA alkylation or free radical generation) .
  • Solubility : The disodium salt form of the target compound likely enhances its water solubility compared to the methyl esters of sulfonylureas, which are designed for lipid solubility and soil persistence.
  • Substituent Effects : The 4-chloro-o-tolyl group in the target compound may confer selectivity toward specific weed species, analogous to the role of trifluoroethoxy or methoxy groups in sulfonylureas .

Research Findings and Implications

However, the following inferences can be made:

  • Environmental Impact : The sulphonate group may reduce soil adsorption compared to methyl esters, increasing leaching risks.

Biological Activity

Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate, commonly referred to as disodium 2-[3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl]-5-sulphonatobenzoate, is a compound with significant biological activity, particularly in the context of cancer treatment. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16H15ClN3Na2O5S
  • Molecular Weight : 442.80 g/mol
  • CAS Number : 83249-42-7
  • EINECS Number : 280-311-8

This compound acts primarily as an antitumor agent . Its mechanism involves the inhibition of specific proteins associated with tumor growth and proliferation. Notably, it has been shown to interact with the Murine Double Minute 2 (MDM2) protein, which plays a critical role in regulating the p53 tumor suppressor pathway.

Antitumor Efficacy

Research indicates that this compound demonstrates potent antitumor activity across various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:

Study ReferenceCell LineIC50 (μM)Observations
SJSA-10.15High antiproliferative activity noted
HCT1160.22Effective in both wild-type and p53 knockout models
RS4;11<0.1Significant tumor regression observed

Case Studies

  • In Vivo Studies : In a murine model, this compound was administered at doses of 100 mg/kg for 14 days, resulting in notable tumor regression in xenograft models. The compound induced apoptosis in cancer cells as evidenced by increased levels of cleaved PARP and caspase-3.
  • Pharmacodynamics : Upon treatment, significant upregulation of p53 and p21 proteins was observed within tumor tissues, indicating a robust activation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction.

Research Findings

Recent studies have highlighted the compound's potential in combination therapies, where it enhances the efficacy of other chemotherapeutic agents. For instance:

  • Combination with Traditional Chemotherapy : When used alongside doxorubicin in breast cancer models, this compound resulted in synergistic effects leading to improved survival rates compared to monotherapy.

Q & A

Q. Table 1. Key Stability Parameters

ConditionOptimal RangeDegradation Marker
pH7–8Free sulphonate (HPLC retention time: 2.3 min)
Temperature–20°C (lyophilized)Triazene decomposition (UV absorbance drop at 420 nm)
Light ExposureAvoid >300 nmIsomerization (new λmax_{\text{max}} at 380 nm)

Q. Table 2. Advanced Characterization Techniques

TechniqueApplicationKey Output
DFT ModelingTautomer stability predictionGibbs free energy (ΔG) of forms
SPR/MSTProtein binding kineticsKd _d (nM–μM range)
LC-QTOF-MSDegradation pathway mappingm/z of photoproducts

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